Verrucarol Exhibits >1000‑Fold Reduced Protein Synthesis Inhibition Compared to Esterified Macrocyclic Trichothecenes in Mammalian Cells
Verrucarol shows a greater than 1000‑fold reduction in protein synthesis inhibitory activity relative to the most potent macrocyclic trichothecenes (verrucarin A and roridin A) in Vero cells and rat spleen lymphocytes [1]. This quantitative drop in potency is directly attributed to the absence of ester side chains at C4 and C15, which are present in the macrocyclic and simple esterified trichothecenes [1][2].
| Evidence Dimension | Protein synthesis inhibition (fold difference in potency) |
|---|---|
| Target Compound Data | Verrucarol |
| Comparator Or Baseline | Verrucarin A / Roridin A / T-2 toxin (most potent trichothecenes) |
| Quantified Difference | >1000-fold reduction in effectiveness compared to most potent mycotoxins |
| Conditions | Vero cells and rat spleen lymphocytes; [3H]leucine incorporation assay |
Why This Matters
This quantifies the profound impact of peripheral esterification on trichothecene ribosome binding, justifying verrucarol's procurement as an inactive or weakly active control compound.
- [1] Thompson, W. L., & Wannemacher, R. W., Jr. (1986). Structure-function relationships of 12,13-epoxytrichothecene mycotoxins in cell culture: comparison to whole animal lethality. Toxicon, 24(10), 985-994. View Source
- [2] Wei, C. M., & McLaughlin, C. S. (1974). Structure-function relationship in the 12,13-epoxytrichothecenes. Novel inhibitors of protein synthesis. Biochemical and Biophysical Research Communications, 57(3), 838-844. View Source
